Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate

Description

Molecular Structure and Composition

Thiazole Ring Core Structure

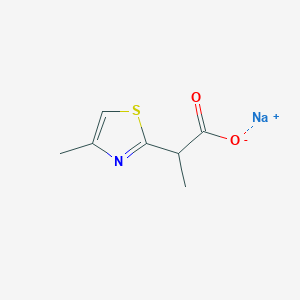

Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate features a 1,3-thiazole heterocycle as its core scaffold. The thiazole ring consists of a five-membered aromatic system with sulfur at position 1 and nitrogen at position 3, forming a conjugated π-electron system. This planar structure enables aromatic stabilization, contributing to the compound’s chemical stability.

4-Methyl Substitution Pattern

A methyl group (-CH3) is attached to position 4 of the thiazole ring. This substitution introduces steric and electronic effects, influencing reactivity and intermolecular interactions. The methyl group enhances lipophilicity while maintaining the aromaticity of the thiazole ring.

2-Position Propanoate Functionality

At position 2 of the thiazole ring, a propanoate group (-CH2CH2COO−) is attached. The carboxylate moiety forms a sodium salt, rendering the compound ionic and water-soluble. The propanoate chain contributes to hydrogen-bonding capacity and hydrophilic interactions.

Sodium Salt Formation

The propanoic acid derivative undergoes deprotonation, forming a carboxylate anion paired with Na+ as the counterion. This ionic structure enhances solubility in polar solvents and alters physicochemical properties compared to non-salt forms.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Thiazole ring | 1,3-thiazole (S at position 1, N at position 3) |

| Position 4 substitution | Methyl (-CH3) group |

| Position 2 functionality | Propanoate (-CH2CH2COO−) group |

| Counterion | Sodium (Na+) ion |

| Molecular formula | C7H8NNaO2S |

| Molecular weight | 193.20 g/mol |

Identification Parameters and Nomenclature

IUPAC Naming Conventions

The compound is systematically named This compound . This name reflects the substituents’ positions and the sodium salt formation.

Structural Classification Within Heterocyclic Compounds

Position in Thiazole Derivative Family

The compound belongs to the 4,5-disubstituted thiazoles subclass, characterized by substituents at positions 4 and 5. However, in this case, the propanoate group occupies position 2, while the methyl group is at position 4, aligning it with 2,4-disubstituted thiazole derivatives .

Comparison with Related Heterocycles

| Heterocycle | Heteroatoms | Key Difference from Thiazole |

|---|---|---|

| Oxazole | O, N | Oxygen replaces sulfur |

| Imidazole | N, N | Two nitrogen atoms |

| Benzothiazole | S, N, fused benzene | Extended aromatic system |

This compound distinguishes itself through its ionic propanoate group and sodium counterion, unlike non-salt thiazole derivatives.

Structural Analogues and Derivatives

| Analogue/derivative | Structural variation |

|---|---|

| 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid | Propanoic acid instead of propanoate salt |

| Ethyl 2-(4-methyl-1,3-thiazol-2-yl)propanoate | Ethyl ester instead of sodium salt |

| 2-(4-Methyl-1,3-thiazol-2-yl)propanamide | Amide group replaces carboxylate |

These analogues differ in solubility, reactivity, and biological interactions due to their functional group modifications.

Properties

IUPAC Name |

sodium;2-(4-methyl-1,3-thiazol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.Na/c1-4-3-11-6(8-4)5(2)7(9)10;/h3,5H,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSDOQQZAJJYSC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate typically involves the reaction of 4-methyl-1,3-thiazole with propanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or distillation to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the thiazole ring is substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate exhibits significant antimicrobial activity. Research indicates that thiazole derivatives, including this compound, have been shown to possess antibacterial properties against various pathogens such as Staphylococcus aureus and drug-resistant strains of Candida species. A study demonstrated that derivatives of thiazole exhibited broad-spectrum antifungal activity, making them potential candidates for the development of new antimicrobial agents .

Anticancer Activity

The incorporation of the thiazole moiety in drug design has led to enhanced anticancer activities. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a derivative with a similar structure demonstrated significant cytotoxic effects against Caco-2 cells, highlighting the potential of thiazole-containing compounds in cancer therapy .

Pharmacological Studies

Pharmacophore modeling has been employed to optimize the therapeutic potential of thiazole derivatives. This approach allows researchers to identify key structural features responsible for biological activity, facilitating the design of more effective drugs targeting specific diseases such as diabetes and Alzheimer's disease .

Agricultural Applications

Herbicidal Activity

Thiazole derivatives have been explored for their herbicidal properties. The structural features of this compound contribute to its effectiveness as a herbicide. Studies indicate that compounds with thiazole rings can inhibit plant growth by interfering with essential metabolic processes . This application is particularly relevant in developing environmentally friendly herbicides.

Material Sciences

Functional Dyes

The thiazole structure is also utilized in the synthesis of functional dyes. This compound can serve as a precursor for creating dyes with specific properties for use in textiles and coatings. The unique electronic properties of thiazoles allow for vibrant colors and stability under various conditions .

Table 1: Biological Activities of Thiazole Derivatives

Table 2: Pharmacological Studies on Thiazole Compounds

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers found that it exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard microbiological techniques, revealing its potential as a lead compound for further development into antimicrobial agents.

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the anticancer potential of thiazole derivatives similar to this compound. The study utilized various cancer cell lines and demonstrated that these compounds could induce apoptosis and inhibit cell cycle progression, suggesting their utility in cancer treatment strategies.

Mechanism of Action

The mechanism of action of sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of enzymes involved in critical biological pathways, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of essential proteins or interfere with the function of nucleic acids, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

(a) 2-(4-Cyclopentyl-1,3-thiazol-2-yl)propanoate

- Molecular Formula: C₁₁H₁₇NO₂S (neutral form).

- Key Differences: The 4-methyl group in the target compound is replaced with a bulkier cyclopentyl substituent.

- Applications : Cycloalkyl-substituted thiazoles are common in agrochemicals and drug discovery, where lipophilicity enhances target binding .

(b) 3-{[5-(Methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic Acid

- Molecular Formula : C₁₀H₁₂N₂O₅S.

- Key Differences: A methoxycarbonyl group is appended to the thiazole ring, introducing an additional ester functionality. The propanoate side chain is modified to include a carbamoyl linkage.

- Implications : The ester and carbamoyl groups may enhance hydrogen-bonding interactions, making this derivative suitable for enzyme inhibition studies .

Modifications to the Propanoate Side Chain

(a) Methyl 3-[(4-Methyl-1,3-thiazol-2-yl)-(4-sulfamoylphenyl)amino]propanoate

- Molecular Formula : C₁₄H₁₇N₃O₄S₂.

- Key Differences: The sodium propanoate is replaced with a methyl ester, reducing water solubility.

- Applications : Sulfonamide-thiazole hybrids are explored for their dual inhibitory effects on bacterial enzymes .

(b) Ethyl 2-Hydroxy-2-(4-methyl-1,3-thiazol-2-yl)propanoate

- Molecular Formula: C₉H₁₃NO₃S.

- Key Differences: A hydroxyl group is added to the α-carbon of the propanoate, creating a chiral center. The ethyl ester increases lipophilicity compared to the sodium salt.

- Stability : The hydroxyl group may render this compound prone to oxidation, limiting its utility in long-term storage .

Bioactive Analogues with Reported Stress-Protective Effects

Sodium 2-((4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (ASP)

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula : C₇H₈NNaO₂S

Molecular Weight : Approximately 195.2 g/mol

The compound features a thiazole ring, which is known for its involvement in various biological activities due to the presence of nitrogen and sulfur atoms. The propanoate group contributes to its reactivity and solubility characteristics, impacting its biological interactions.

Target Interactions

This compound interacts with several biological targets:

- Enzymatic Interactions : It has been shown to affect the activity of enzymes such as topoisomerase II, which is crucial for DNA replication and repair.

- Cell Signaling Pathways : The compound influences various signaling pathways that regulate cellular processes, including apoptosis and cell cycle progression.

Biochemical Pathways

Thiazole derivatives, including this compound, have been associated with a wide range of biochemical pathways:

- Antioxidant Activity : Exhibits properties that help mitigate oxidative stress.

- Anti-inflammatory Effects : Can modulate inflammatory responses in various tissues.

- Antimicrobial Activity : Demonstrated efficacy against a range of pathogens, including bacteria and fungi.

Biological Activities

The biological activities of this compound include:

- Anticonvulsant Properties : Some thiazole derivatives have shown potential in treating epilepsy by modulating neuronal excitability .

- Antitumor Effects : Research indicates that this compound may induce apoptosis in cancer cells by disrupting DNA integrity .

- Antimicrobial and Antifungal Actions : Effective against drug-resistant strains of bacteria and fungi .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

- Antimicrobial Efficacy :

- Antitumor Activity :

- Neuroprotective Effects :

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.